2,5-Dimethyl-3-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid
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Overview
Description
2,5-Dimethyl-3-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid is a heterocyclic organic compound It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups and can be conducted under mild reaction conditions.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-3-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding N-oxide derivative.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2,5-Dimethyl-3-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antiviral and antimicrobial agents.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-3-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its derivatives may inhibit certain enzymes or interfere with cellular processes, leading to their observed biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-3-phenyl-3,4-dihydro-2H-pyrrole 1-oxide
- 2,2,6,6-Tetramethylpiperidine
- 5,5-Dimethyl-1-pyrroline N-oxide
Uniqueness
2,5-Dimethyl-3-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
802885-21-8 |
---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
2,5-dimethyl-3-phenyl-3,4-dihydropyrrole-2-carboxylic acid |
InChI |
InChI=1S/C13H15NO2/c1-9-8-11(10-6-4-3-5-7-10)13(2,14-9)12(15)16/h3-7,11H,8H2,1-2H3,(H,15,16) |
InChI Key |
ZPXYIMKPUZLQCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(C(C1)C2=CC=CC=C2)(C)C(=O)O |
Origin of Product |
United States |
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